1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25-octaoxa-4-azaheptacosan-27-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMOC-PEG7-CH2COOH is a compound that belongs to the family of polyethylene glycol (PEG) linkers. It contains a fluorenylmethyloxycarbonyl (FMOC) protecting group, a polyethylene glycol spacer with seven ethylene glycol units, and a terminal carboxylic acid group. This compound is widely used in various fields of scientific research due to its unique properties, such as increased solubility in aqueous media and the ability to form stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-PEG7-CH2COOH typically involves the following steps:
PEGylation: The process begins with the PEGylation of a suitable starting material, such as a PEG chain with seven ethylene glycol units. This step involves the attachment of the PEG chain to the desired functional group.
FMOC Protection: The next step is the introduction of the FMOC protecting group. This is achieved by reacting the PEGylated compound with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in the presence of a base, such as triethylamine, to form the FMOC-protected intermediate.
Carboxylation: Finally, the terminal carboxylic acid group is introduced by reacting the FMOC-protected intermediate with a suitable carboxylating agent, such as succinic anhydride, in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of FMOC-PEG7-CH2COOH follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure the efficient and cost-effective production of the compound. The final product is typically purified using techniques such as column chromatography and recrystallization to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
FMOC-PEG7-CH2COOH undergoes various types of chemical reactions, including:
Deprotection: The FMOC group can be removed under basic conditions, such as treatment with piperidine, to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid group can react with primary amine groups in the presence of activators, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), to form stable amide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the FMOC group.
Amide Bond Formation: EDC or HATU in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) is used to activate the carboxylic acid group for amide bond formation.
Major Products Formed
Deprotection: The major product formed is the free amine derivative of the PEG linker.
Amide Bond Formation: The major product is the amide-linked conjugate formed by the reaction of the carboxylic acid group with a primary amine.
Scientific Research Applications
FMOC-PEG7-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: It is used as a PEG linker in the synthesis of various compounds, including peptides and small molecules, to improve their solubility and stability.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to enhance their properties and facilitate their study.
Medicine: FMOC-PEG7-CH2COOH is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as hydrogels and nanocarriers, for various industrial applications.
Mechanism of Action
The mechanism of action of FMOC-PEG7-CH2COOH involves the following steps:
Deprotection: The FMOC group is removed under basic conditions to yield the free amine, which can participate in further chemical reactions.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amine groups to form stable amide bonds, facilitating the conjugation of the PEG linker to various molecules.
Molecular Targets and Pathways
The primary molecular targets of FMOC-PEG7-CH2COOH are the functional groups on biomolecules, such as amine and carboxyl groups. The compound facilitates the formation of stable conjugates through amide bond formation, enhancing the properties and functionality of the modified molecules.
Comparison with Similar Compounds
FMOC-PEG7-CH2COOH can be compared with other similar compounds, such as:
FMOC-PEG2-CH2COOH: This compound has a shorter PEG spacer with only two ethylene glycol units, resulting in different solubility and stability properties.
FMOC-PEG4-CH2COOH: This compound has a PEG spacer with four ethylene glycol units, offering intermediate properties between FMOC-PEG2-CH2COOH and FMOC-PEG7-CH2COOH.
FMOC-PEG11-CH2COOH: This compound has a longer PEG spacer with eleven ethylene glycol units, providing enhanced solubility and stability compared to FMOC-PEG7-CH2COOH.
Uniqueness
FMOC-PEG7-CH2COOH is unique due to its optimal PEG spacer length, which provides a balance between solubility, stability, and functionality. This makes it a versatile and valuable compound for various scientific research applications.
Properties
Molecular Formula |
C31H42NO11- |
---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C31H43NO11/c33-30(34)24-42-22-21-41-20-19-40-18-17-39-16-15-38-14-13-37-12-11-36-10-9-32-31(35)43-23-29-27-7-3-1-5-25(27)26-6-2-4-8-28(26)29/h1-8,29H,9-24H2,(H,32,35)(H,33,34)/p-1 |
InChI Key |
KHCPJBPPFACKPC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.